N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H19N3OS and its molecular weight is 289.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a complex chemical compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Structural Characteristics
The compound features a unique structure that integrates a tetrahydrofuran moiety with a benzothieno-pyrimidine backbone . Its molecular formula is C15H19N3OS, highlighting the presence of nitrogen, sulfur, and carbon atoms that contribute to its biological properties. The structural uniqueness may lead to distinctive pharmacological profiles compared to other similar compounds.
Biological Activities
Research indicates that compounds analogous to N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine exhibit a range of biological activities:
- Antitumor Activity : Similar compounds have shown selective inhibition of tumor cell proliferation. For instance, certain pyrimidine derivatives inhibit the growth of cancer cells expressing folate receptors and demonstrate efficacy in vivo against tumor xenografts in mice .
- Enzyme Inhibition : Compounds within this class may inhibit critical enzymes involved in nucleotide metabolism, such as β-glycinamide ribonucleotide formyltransferase (GARFTase) . This inhibition is associated with depletion of cellular ATP pools, indicating potential for use in cancer therapies .
- Receptor Modulation : Certain derivatives have shown high affinity for specific receptors (e.g., alpha 2-adrenoceptors), suggesting potential applications in treating mood disorders or anxiety through central nervous system modulation .
Synthesis Methods
The synthesis of N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine can be achieved through various chemical pathways. Common methods involve:
- Coupling Reactions : Utilizing tetrahydrofuran derivatives in coupling reactions with benzothieno-pyrimidine precursors.
- Functionalization : Introducing amine groups and modifying existing functional groups to enhance biological activity.
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(prop-2-en-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine | C13H15N3S | Lacks tetrahydrofuran; different side chain |
2-(1-naphthylmethyl)-5,6,7,8-tetrahydro(1)benzothieno(2,3-d)pyrimidin | C15H15N3S | Contains naphthyl instead of tetrahydrofuran |
N-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin | C15H15N3OS | Similar core structure but different substituent |
This table illustrates the diversity among related compounds and highlights how variations in structure can influence biological activity.
Case Studies
Several studies have documented the biological effects of related compounds:
- Antitumor Efficacy : A study demonstrated that specific pyrimidine derivatives exhibited potent antitumor activity against human tumor cell lines (KB and IGROV1), outperforming other tested compounds in both in vitro and in vivo settings. The mechanism was linked to selective transport via folate receptors and inhibition of key metabolic pathways .
- Neuropharmacological Effects : Research on benzofuro-pyridines indicated their potential as antidepressants due to their high selectivity for alpha 2-adrenoceptors. This suggests that similar structures might also modulate neurotransmitter systems effectively .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-2-6-12-11(5-1)13-14(17-9-18-15(13)20-12)16-8-10-4-3-7-19-10/h9-10H,1-8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCZJWYGDZBVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.